molecular formula C12H19N5 B11738441 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11738441
M. Wt: 233.31 g/mol
InChI Key: FIJWXRVQNIKZPG-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C₁₁H₁₇N₅ . It features a bispyrazole structure, where two distinct pyrazole rings are connected via a methylene amine linker. Pyrazole-containing compounds are a significant class of five-membered heterocycles and are widely used in various research fields due to their diverse biological profiles . Compounds based on the pyrazole scaffold have been associated with a range of research applications, including investigations into antimycobacterial, anti-inflammatory, anticancer, antimicrobial, and antibacterial activities . Furthermore, such structures are also explored in agrochemical research as potential herbicides, fungicides, and insecticides . The specific substitution pattern on this molecule—with methyl and ethyl groups at the nitrogen positions—makes it a valuable building block for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules for biological evaluation . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)13-7-12-9(2)6-14-16(12)4/h6,8,13H,5,7H2,1-4H3

InChI Key

FIJWXRVQNIKZPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dimethyl-1H-Pyrazol-5-ylmethanamine

This precursor is prepared by reacting hydrazine hydrate with acetylacetone in ethanol under reflux. The reaction proceeds via cyclization to form the pyrazole ring, followed by methyl group introduction using dimethyl carbonate (DMC) as a methylating agent. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the methylation at 110°C, yielding the intermediate with >85% efficiency.

Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazol-4-Amine

Ethyl groups are introduced via nucleophilic substitution using ethyl bromide or ethyl iodide. The reaction employs potassium carbonate as a base in acetonitrile, with yields dependent on reaction time and temperature.

Coupling of Pyrazole Intermediates

The final step involves coupling the two pyrazole units through a methylene bridge. This is achieved via a Mannich-type reaction or reductive amination :

Mannich Reaction Approach

A mixture of 1,4-dimethyl-1H-pyrazol-5-ylmethanamine , formaldehyde, and 1-ethyl-3-methyl-1H-pyrazol-4-amine in methanol undergoes condensation at 60°C for 6 hours. The product is isolated via extraction with ethyl acetate and purified through column chromatography.

Reductive Amination

Alternatively, the amine intermediate reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6). This method offers higher selectivity but requires stringent pH control.

Optimization of Methylation Conditions

Critical to the synthesis is the methylation of pyrazole intermediates. Patent data demonstrates the impact of dimethyl carbonate (DMC) stoichiometry and reaction temperature on yields:

ExperimentDMC (mmol)NaH (g)Temperature (°C)Yield (%)
12000.811081.3
22500.811086.8
33500.811090.1
44000.811089.0
52000.411085.7
62001.011089.0
72000.89074.7
82000.812087.9

Key findings:

  • DMC stoichiometry : A 7:1 molar ratio (DMC:precursor) maximizes yield (90.1%).

  • Base quantity : Increasing NaH from 0.4g to 1.0g improves yields marginally (85.7% to 89.0%).

  • Temperature : Reactions at 110°C outperform lower (90°C) or higher (120°C) temperatures.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors replace batch processes to ensure consistent heat distribution and reduce side reactions. Solvent systems transition from DMF to ethanol-water mixtures to minimize toxicity. Catalysts such as palladium on carbon (Pd/C) are explored for hydrogenation steps, though their cost necessitates recovery protocols.

Characterization and Quality Control

The final compound is characterized via NMR spectroscopy , mass spectrometry , and HPLC purity analysis . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 3.65 (s, 2H, CH₂), 6.15 (s, 1H, pyrazole-H).

  • MS (ESI+) : m/z 269.77 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can be contextualized by comparing it with analogous bis-pyrazole amines and related derivatives (Table 1). Key differences lie in substituent patterns, molecular weight, and physicochemical properties, which influence solubility, bioavailability, and target affinity.

Table 1: Structural and Molecular Comparison of Selected Pyrazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound Not provided ~C13H21N5* ~259.34 g/mol* 1,4-dimethyl (Pyrazole 1); 1-ethyl, 3-methyl (Pyrazole 2) Neutral amine; methylene bridge
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine hydrochloride 1856100-47-4 C14H23ClN6 310.83 g/mol 1,4-dimethyl (Pyrazole 1); 1-propyl (Pyrazole 2) Hydrochloride salt; enhanced aqueous solubility
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine 1856038-01-1 C15H24ClN5 309.84 g/mol Cyclopentyl, 3-methyl (Pyrazole 1); 1,4-dimethyl (Pyrazole 2) Increased lipophilicity due to cyclopentyl group
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine 1856042-67-5 C14H21ClN4 280.80 g/mol 1,4-dimethyl (Pyrazole); dimethylaminobenzyl Aromatic benzyl group; potential for π-π interactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 1856089-97-8 C15H25N5 275.39 g/mol 1-ethyl, 4-methyl (Pyrazole 1); 5-methyl, 2-methylpropyl (Pyrazole 2) Branched alkyl chain; higher molecular weight

*Estimated based on structural analysis.

Key Observations:

Hydrochloride salts (e.g., ) exhibit higher polarity and solubility compared to neutral amines, critical for pharmaceutical formulations.

Biological Implications :

  • Derivatives with aromatic moieties (e.g., ) may engage in additional π-π stacking or hydrogen bonding with biological targets, altering binding affinities.
  • Branched alkyl chains (e.g., ) could influence metabolic stability and pharmacokinetics.

Synthetic Considerations :

  • Suzuki coupling () and boronate ester intermediates are common for introducing substituents to pyrazole rings .
  • Safety protocols (e.g., avoiding ignition sources, ) highlight the need for careful handling of reactive intermediates .

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article presents an overview of its biological activity, synthesized derivatives, and relevant research findings.

Molecular Formula: C13H22ClN5
Molecular Weight: 283.8 g/mol
CAS Number: 1856025-21-2

The compound features a pyrazole core, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has demonstrated promising results against various cancer cell lines:

  • Mechanism of Action: Pyrazole derivatives often inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
  • Cell Lines Tested: Studies have reported activity against lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells. For instance, compounds similar to this compound showed significant antiproliferative effects in vitro .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties:

  • Bacterial Inhibition: Some derivatives have been shown to exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Synthesis and Evaluation

A recent study synthesized various pyrazole derivatives and evaluated their biological activities. The synthesized compounds were assessed for their inhibitory effects on cancer cell lines and showed varying degrees of activity:

Compound NameCell Line TestedIC50 Value (µM)Activity
Compound AMDA-MB-23115High
Compound BHepG230Moderate
Compound CA54925High

This table illustrates the comparative effectiveness of different pyrazole derivatives against specific cancer types .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound may bind effectively to key proteins involved in tumor growth and survival pathways .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of pyrazole derivatives like this compound typically involves multi-step nucleophilic substitutions and condensation reactions. For example, analogous compounds are synthesized by reacting halogenated pyrazole precursors with amines under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMSO or DMF at 35–60°C . Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions, while higher temperatures (e.g., 60°C) accelerate kinetics.
  • Solvent selection : DMSO enhances nucleophilicity but may require post-reaction purification to remove residual solvents.
  • Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in aryl amination . Yield improvements (e.g., from 17% to >80%) can be achieved via continuous flow reactors and automated systems in scaled-up protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole rings. For example, methyl groups at positions 1,4 (pyrazole A) and 1,3 (pyrazole B) produce distinct δ 2.1–2.5 ppm singlets .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for similar compounds) .
  • IR spectroscopy : Identifies amine (-NH) stretches (~3298 cm⁻¹) and aromatic C-H bonds .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity, and what QSAR models apply?

Substituent effects are critical:

  • Methyl vs. ethyl groups : Methyl at position 3 (pyrazole B) enhances steric hindrance, potentially reducing receptor binding affinity compared to ethyl groups .
  • Halogenation : Fluorine at position 5 (pyrazole A) increases electronegativity, improving interactions with hydrophobic enzyme pockets (e.g., kinase targets) . QSAR models using Hammett constants (σ) and logP values predict activity trends. For example, a 2D-QSAR study on pyrazole derivatives showed a correlation (R² = 0.89) between electron-withdrawing substituents and antimicrobial potency .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
  • Dose-response validation : Repeat experiments with 8–12 concentration points to refine IC₅₀ calculations.
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay entries) to identify outliers . For example, a compound with conflicting cytotoxicity data (IC₅₀ = 2 μM vs. 20 μM) was resolved by standardizing MTT assay incubation times (48 vs. 72 hours) .

Q. What are the dominant mechanisms of action for this compound, and how can target interactions be validated experimentally?

Mechanistic hypotheses include:

  • Enzyme inhibition : Pyrazole derivatives often target kinases or cytochrome P450 isoforms. Use in vitro kinase profiling (e.g., Eurofins Panlabscreen) to identify hits .
  • Receptor antagonism : Radioligand binding assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors . Validation steps:
  • Co-crystallography : Resolve binding modes (e.g., pyrazole N-H forming hydrogen bonds with catalytic lysine residues) .
  • CRISPR knockouts : Eliminate putative targets (e.g., EGFR) to confirm loss of compound efficacy in cell viability assays .

Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic routes and bioassays using open-source platforms like PubChem or ChEMBL .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro studies.

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